2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

GPCR pharmacology Adenosine receptor Radioligand binding

This α,α-disubstituted amino acid amide features a unique N-cyclopentylmethyl substituent, delivering quantifiable differentiation in LogP (~1.0) and TPSA (55.1 Ų) versus generic Aib amides. Its measured adenosine A2A receptor Ki of 1.61 µM makes it a validated starting fragment for FBDD and SAR optimization. With reduced HBD count (2 vs. 3), it enables precise modulation of hydrogen bonding networks in supramolecular chemistry. Procure ≥95% purity for reliable lead generation and parallel library synthesis.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 1249493-71-7
Cat. No. B2851937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
CAS1249493-71-7
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCC(C)(C(=O)NCC1CCCC1)N
InChIInChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13)
InChIKeyMDHQVIPXKVGQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS 1249493-71-7): A Specialized Aib-Derived Amide Building Block for Medicinal Chemistry and Chemical Biology


2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS 1249493-71-7) is a synthetic organic compound belonging to the class of α,α-disubstituted α-amino acid amides, specifically a derivative of α-aminoisobutyric acid (Aib) [1]. It features a central 2-amino-2-methylpropanamide core with an N-cyclopentylmethyl substituent, resulting in a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . The compound serves as a versatile small molecule scaffold and molecular building block in organic synthesis, with a typical commercial purity specification of 95–97% . Its structural characteristics—including a tertiary amine, an amide bond, and a conformationally flexible cyclopentylmethyl group—position it as a specialized intermediate for constructing more complex pharmacophores and as a probe for investigating structure-activity relationships in medicinal chemistry campaigns .

Why Generic Aib Amide Substitution Fails: The Critical Role of the N-Cyclopentylmethyl Moiety in Modulating Physicochemical and Biological Profiles


Substituting 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide with a generic Aib amide or a closely related analog (e.g., N-cyclopentyl-2-amino-2-methylpropanamide or simple 2-amino-2-methylpropanamide) is not scientifically equivalent due to quantifiable differences in lipophilicity, topological polar surface area, and receptor binding affinity. The N-cyclopentylmethyl group confers distinct physicochemical properties—such as a calculated LogP of approximately 1.0–1.1 [1] and a topological polar surface area (TPSA) of 55.1 Ų —that directly influence membrane permeability, solubility, and target engagement. Furthermore, empirical binding data reveals that this specific N-substitution pattern results in measurable, albeit weak, affinity for the adenosine A2A receptor (Ki = 1.61 µM) [2], a profile not observed or quantified for simpler Aib amide analogs lacking the cyclopentylmethyl extension. These property differences underscore that in-class compounds cannot be simply interchanged in medicinal chemistry or chemical biology workflows without risking alterations to key physicochemical parameters and biological activity profiles.

Quantitative Differentiation Evidence: Head-to-Head Comparisons of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide Against Closest Analogs


Measurable but Weak Adenosine A2A Receptor Binding: A Differentiating Feature Absent in Simpler Aib Amides

2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide exhibits measurable, though weak, binding affinity for the rat adenosine A2A receptor with a Ki of 1.61 µM (1,610 nM) as determined by displacement of [³H]NECA in rat striatal membranes [1]. In contrast, the simpler analog 2-amino-2-methylpropanamide (lacking the N-cyclopentylmethyl group) has no reported affinity for this target, and a related Aib amide derivative tested against cAMP phosphodiesterase was deemed 'insignificant' in activity assays [2]. This binding profile, while not potent, provides a quantitative differentiation point that can guide the selection of this compound as a low-affinity probe or as a starting scaffold for further optimization in adenosine receptor research.

GPCR pharmacology Adenosine receptor Radioligand binding

Distinct Lipophilicity (LogP) Profile: Quantified Differences in Predicted Partition Coefficients

The calculated LogP for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is reported as 1.104 (ALogP) or 1.0301 (XLogP3) [1], placing it in a moderately lipophilic range. This value is higher than the parent compound 2-amino-2-methylpropanamide, which has a predicted LogP of approximately -0.5 to -1.0, and differs from the N-cyclopentyl analog (2-amino-N-cyclopentyl-2-methylpropanamide) which has a predicted LogP of approximately 0.8–0.9 [2]. The N-cyclopentylmethyl substitution thus provides a measurable increase in lipophilicity relative to simpler Aib amides, which directly impacts predicted membrane permeability and solubility.

Physicochemical profiling ADME prediction Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation: Quantified Impact on Predicted Permeability

The topological polar surface area (TPSA) for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is calculated as 55.1 Ų . This value falls within a favorable range for oral bioavailability according to Lipinski's Rule of Five and related drug-likeness filters (typically <140 Ų). In comparison, simpler Aib amides such as 2-amino-2-methylpropanamide have a TPSA of approximately 72 Ų due to a higher relative contribution of polar atoms, while the N-cyclopentyl analog has a TPSA of approximately 55 Ų [1]. The N-cyclopentylmethyl substitution thus maintains a low TPSA conducive to passive membrane diffusion, a quantifiable property that distinguishes it from more polar, less permeable Aib amide building blocks.

Drug-likeness Membrane permeability Physicochemical property

Hydrogen Bonding Capacity: A Differentiating Feature for Supramolecular Interactions

2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide possesses two hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA) . This HBD/HBA count differs from the parent 2-amino-2-methylpropanamide, which has three HBDs (two from the amine and one from the amide NH) and two HBAs. The N-cyclopentylmethyl substitution eliminates one HBD by alkylating the amide nitrogen, thereby reducing the compound's hydrogen bonding capacity. This quantitative difference in HBD count (2 vs. 3) has implications for solubility, crystal packing, and supramolecular assembly, making the compound a distinct choice for studies where modulation of hydrogen bonding networks is desired.

Supramolecular chemistry Crystal engineering Hydrogen bonding

Optimal Application Scenarios for 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide: Leveraging Quantified Differentiation in Medicinal Chemistry and Chemical Biology


Development of Low-Affinity Adenosine A2A Receptor Probes or Fragment-Based Lead Optimization

Given its measurable Ki of 1.61 µM for the rat adenosine A2A receptor [1], 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is suitable as a starting fragment or low-affinity probe in A2A receptor research programs. It can serve as a template for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity through iterative medicinal chemistry optimization. Its weak binding profile, combined with favorable physicochemical properties (LogP ~1.0, TPSA 55.1 Ų), makes it an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting adenosine receptors.

Physicochemical Property Tuning in Parallel Medicinal Chemistry Libraries

The quantified lipophilicity (LogP = 1.0–1.1) [2] and topological polar surface area (TPSA = 55.1 Ų) position this compound as a valuable building block for systematically modulating the physicochemical properties of lead series. Its distinct profile relative to simpler Aib amides (e.g., 2-amino-2-methylpropanamide, LogP ≈ -0.5) allows medicinal chemists to fine-tune permeability and solubility parameters without introducing additional heteroatoms or extensive synthetic modifications. It is particularly useful in parallel library synthesis where a range of lipophilicities is desired for ADME profiling.

Supramolecular Chemistry and Crystal Engineering Studies

The reduced hydrogen bond donor count (2 HBD vs. 3 HBD for the parent amide) makes 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide a distinct molecular building block for supramolecular chemistry investigations. It can be used to study the impact of N-alkylation on hydrogen bonding networks, crystal packing motifs, and molecular recognition events. The cyclopentylmethyl group also introduces conformational flexibility and steric bulk, which can influence solid-state assembly and co-crystal formation.

Organic Synthesis Intermediate for Complex Pharmacophore Construction

As a versatile small molecule scaffold with a primary amine and an amide functionality , 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is well-suited as a synthetic intermediate for constructing more elaborate pharmacophores. The cyclopentylmethyl group can serve as a lipophilic anchor or be further functionalized, while the Aib core introduces conformational constraint. This compound is particularly useful in the synthesis of peptidomimetics, constrained peptides, or other bioactive molecules where α,α-disubstituted amino acid motifs are desired.

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